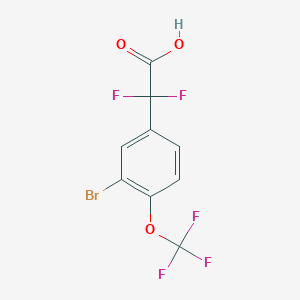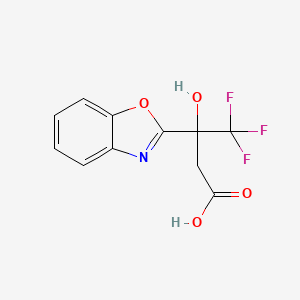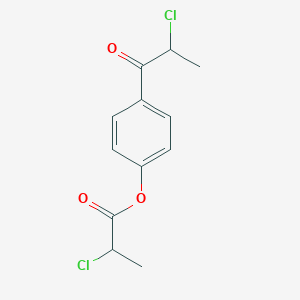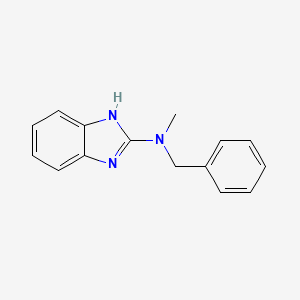
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid
Vue d'ensemble
Description
The compound you’re asking about seems to be a complex organic molecule with multiple functional groups, including a bromo group, a trifluoromethoxy group, and a difluoroacetic acid group . These functional groups can significantly influence the compound’s properties and reactivity .
Chemical Reactions Analysis
The chemical reactions of your compound could be influenced by its functional groups. For instance, the trifluoromethoxy group in similar compounds has been found to influence acidity . Also, the nucleophilic trifluoromethoxylation of alkyl halides is a known reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by its functional groups. For instance, the trifluoromethoxy group in similar compounds has been found to influence acidity .
Applications De Recherche Scientifique
Synthesis of Naphthalenes and Naphthols
Research by Schlosser and Castagnetti (2001) demonstrates the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes through the treatment of 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene. This process involves the generation of phenyllithium intermediates, which are then intercepted with furan to produce cycloadducts. These cycloadducts can be further processed into naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Synthesis of (Trifluoromethyl)benzenes and -pyridines
Volle and Schlosser (2002) described the synthesis of trifluoromethyl-substituted benzenes and pyridines using 1-ethoxy-3-trifluoromethyl-1,3-butadiene derivatives. This study highlights the potential of these compounds in forming a variety of functionalized (trifluoromethyl)benzenes and -pyridines through Diels-Alder reactions (Volle & Schlosser, 2002).
Synthesis of Liquid Crystal Display Materials
Ren Guo-du (2001) conducted a study on synthesizing 4-bromo-4'-hydroxybiphenyl, a key intermediate in liquid crystal display materials. The synthesis process involved the bromination of 4-hydroxybiphenyl after esterification to protect the hydroxyl group, demonstrating the application of similar compounds in the field of electronic materials (Ren Guo-du, 2001).
Deoxytrifluoromethylation of Alcohols
A study by de Azambuja et al. (2019) explored the conversion of alcohols to trifluoromethanes using a bench-stable trifluoromethylation reagent, phenyl bromodifluoroacetate. This catalytic one-step deoxytrifluoromethylation process is significant for medicinal, agricultural, and materials chemists (de Azambuja et al., 2019).
Synthesis of Difluorinated Pseudopeptides
Gouge, Jubault, and Quirion (2004) utilized a compound similar to 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid in the Ugi reaction to synthesize difluorinated pseudopeptides. These compounds hold potential in developing novel peptides with altered properties (Gouge, Jubault, & Quirion, 2004).
Larvicidal Activity
Santhanalakshmi et al. (2022) investigated the larvicidal activity of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole compounds. These compounds demonstrated strong larvicidal activity against Culex quinquefasciatus mosquitoes, indicating their potential in pest control (Santhanalakshmi et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O3/c10-5-3-4(8(11,12)7(16)17)1-2-6(5)18-9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWNWBBKIPEOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672889 | |
| Record name | [3-Bromo-4-(trifluoromethoxy)phenyl](difluoro)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133116-05-8 | |
| Record name | [3-Bromo-4-(trifluoromethoxy)phenyl](difluoro)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride](/img/structure/B1372057.png)
![Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B1372058.png)




![[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B1372068.png)
![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)

![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)

![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)
![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)